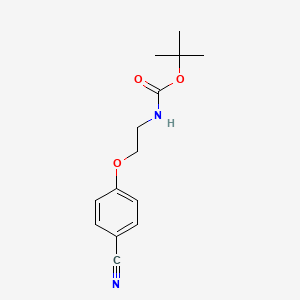

4-(Boc-aminoethyloxy)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Boc-aminoethyloxy)benzonitrile, also known as tert-butyl 2-(4-cyanophenoxy)ethylcarbamate, is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.31 g/mol . This compound is notable for its applications in medicinal chemistry and organic synthesis due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-aminoethyloxy)benzonitrile typically involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with 4-cyanophenol. The reaction is carried out in the presence of potassium carbonate in N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is initially cooled to 5°C, and then gradually heated to 100°C over a period of 8 hours . The product is then extracted using ethyl acetate and purified to obtain a white solid with a yield of approximately 76% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(Boc-aminoethyloxy)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

Hydrolysis: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free amine.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to convert the nitrile group to an amine.

Major Products Formed

Substitution Reactions: Substituted derivatives of this compound.

Hydrolysis: Formation of the free amine.

Reduction: Formation of the corresponding amine from the nitrile group.

Aplicaciones Científicas De Investigación

4-(Boc-aminoethyloxy)benzonitrile has several applications in scientific research, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(Boc-aminoethyloxy)benzonitrile primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions . This protection-deprotection strategy is crucial in the synthesis of peptides and other complex molecules.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl N-(2-hydroxyethyl)carbamate

- 4-Cyanophenol

- tert-Butyl 2-amino-3-(4-cyanophenoxy)propanoate

Uniqueness

4-(Boc-aminoethyloxy)benzonitrile is unique due to its combination of a Boc-protected amine and a nitrile group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Actividad Biológica

4-(Boc-aminoethyloxy)benzonitrile, with the chemical formula C14H18N2O3 and CAS number 919085-52-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Weight: 262.30 g/mol

- Structure: The compound features a benzonitrile moiety with a Boc-protected amino group and an ethoxy side chain, which may influence its interaction with biological targets.

This compound is primarily studied for its role as an inhibitor of the enzyme 15-lipoxygenase (15-LOX), which is involved in the metabolism of polyunsaturated fatty acids. The inhibition of this enzyme can lead to decreased production of inflammatory mediators, thus potentially offering therapeutic benefits in conditions characterized by inflammation and cancer.

Key Mechanisms:

- Enzyme Inhibition: The compound acts as a competitive inhibitor of 15-LOX, preventing the oxidation of fatty acids and subsequent inflammatory responses .

- Cell Signaling Modulation: By influencing cell signaling pathways, it can alter gene expression related to inflammation and cancer progression.

The biochemical properties of this compound are crucial for understanding its biological activity:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents like DMSO |

| Stability | Stable under ambient conditions |

| Toxicity | Moderate toxicity; requires safety precautions |

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Effects: Studies have shown that the compound significantly reduces inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.

- Anticancer Properties: Preliminary studies indicate that it may inhibit tumor growth by blocking pathways involved in cancer cell proliferation .

Case Studies

-

In Vitro Studies on Cancer Cell Lines:

- A study demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including prostate and breast cancer cells. This effect was attributed to its ability to inhibit 15-LOX activity and disrupt lipid metabolism pathways.

- Inflammation Models:

Comparative Analysis

In comparison with similar compounds that also inhibit 15-LOX, such as 4-Methylphenyl benzoate and other derivatives, this compound exhibits superior potency and selectivity. This is likely due to its unique structural features that enhance binding affinity to the enzyme's active site.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | 5.0 | High potency against 15-LOX |

| 4-Methylphenyl benzoate | 10.0 | Moderate potency; less selective |

| Other derivatives | Varies | Generally lower efficacy compared to Boc derivative |

Propiedades

IUPAC Name |

tert-butyl N-[2-(4-cyanophenoxy)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-8-9-18-12-6-4-11(10-15)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUFIJMRYINTOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.